molecular formula C7H11ClO B14532638 5-Chloro-6-ethyl-3,4-dihydro-2H-pyran CAS No. 62676-69-1

5-Chloro-6-ethyl-3,4-dihydro-2H-pyran

Cat. No.: B14532638
CAS No.: 62676-69-1
M. Wt: 146.61 g/mol
InChI Key: UNDDGHBGELYSGZ-UHFFFAOYSA-N
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Description

5-Chloro-6-ethyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C) can yield dihydropyrans . Additionally, molecular iodine can catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydration reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding tetrahydropyran derivatives.

    Substitution: Halogenation, alkylation, and other substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrans, lactones, and tetrahydropyran derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethyl-3,4-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-ethyl-3,4-dihydro-2H-pyran is unique due to the presence of the chloro and ethyl substituents, which can significantly influence its reactivity and potential applications. These substituents can enhance the compound’s stability and modify its electronic properties, making it distinct from other dihydropyrans.

Properties

CAS No.

62676-69-1

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

5-chloro-6-ethyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C7H11ClO/c1-2-7-6(8)4-3-5-9-7/h2-5H2,1H3

InChI Key

UNDDGHBGELYSGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCO1)Cl

Origin of Product

United States

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